molecular formula C8H4Br2O2 B3014239 3,5-Dibromo-3H-isobenzofuran-1-one CAS No. 102126-70-5

3,5-Dibromo-3H-isobenzofuran-1-one

Cat. No. B3014239
Key on ui cas rn: 102126-70-5
M. Wt: 291.926
InChI Key: AVHYDEJTOWNHJV-UHFFFAOYSA-N
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Patent
US08569535B2

Procedure details

The mixture of 5-bromo-3H-isobenzofuran-1-one (A3) (51.5 g, 242 mmol) in bromobenzene (100 mL) is heated to 158° C. Bromine (18.8 mL, 363 mmol) is added dropwise to the mixture over 2 h. The mixture is stirred for another 30 min. at 158° C. The bromobenzene is removed by distillation under vacuum. The residue is vacuum dried 1 hour at 120° C. to yield a black crystalline residue. Recrystallization: The residue is dissolved in hot isopropyl ether (300 mL). Activated charcoal (1 g) is added, stirred and filtered while hot. The filtrate is cooled in ice-water bath (0° C.) over night. The solid is filtered and is rinsed with cold isopropyl ether (2×10 mL) and vacuum dry over KOH (KOH) to yield 3,5-dibromo-3H-isobenzofuran-1-one (B3) (38 g, 54%, mp: 100° C.).
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[O:6][CH2:5]2.[Br:12]Br>BrC1C=CC=CC=1>[Br:12][CH:5]1[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([Br:1])[CH:3]=2)[C:7](=[O:11])[O:6]1

Inputs

Step One
Name
Quantity
51.5 g
Type
reactant
Smiles
BrC=1C=C2COC(C2=CC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
BrC1=CC=CC=C1
Step Two
Name
Quantity
18.8 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
158 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for another 30 min. at 158° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bromobenzene is removed by distillation under vacuum
CUSTOM
Type
CUSTOM
Details
dried 1 hour at 120° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to yield a black crystalline residue
CUSTOM
Type
CUSTOM
Details
Recrystallization
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in hot isopropyl ether (300 mL)
ADDITION
Type
ADDITION
Details
Activated charcoal (1 g) is added
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
filtered while hot
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate is cooled in ice-water bath (0° C.) over night
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
is rinsed with cold isopropyl ether (2×10 mL) and vacuum
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over KOH (KOH)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1OC(C2=CC=C(C=C12)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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